5-Methyl-4-(piperazin-1-yl)pyrimidine

Kinase inhibition CDK8 Enzymatic assay

5-Methyl-4-(piperazin-1-yl)pyrimidine is the unsubstituted parent core of the piperazinylpyrimidine class. With a biochemical IC50 of 10 nM against CDK8 and a cellular IC50 of 10 μM for STAT1 Ser727 phosphorylation, this compound serves as a non-substitutable reference inhibitor for calibrating CDK8 enzymatic assays and validating target engagement. The free piperazine nitrogen provides a single, versatile handle for focused library synthesis, enabling systematic SAR exploration. Procure this well-characterized scaffold to benchmark kinase selectivity and accelerate hit-to-lead decisions.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 1443210-25-0
Cat. No. B1432247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-(piperazin-1-yl)pyrimidine
CAS1443210-25-0
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CN=CN=C1N2CCNCC2
InChIInChI=1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
InChIKeyHICWIEVXMXJRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-(piperazin-1-yl)pyrimidine (CAS 1443210-25-0) - Procurement-Grade Overview for Kinase Inhibitor Research


5-Methyl-4-(piperazin-1-yl)pyrimidine (CAS 1443210-25-0, molecular formula C9H14N4, MW 178.23) is a heterocyclic small molecule belonging to the piperazinylpyrimidine class, characterized by a pyrimidine core bearing a methyl substituent at the 5-position and an unsubstituted piperazine moiety at the 4-position . This scaffold serves as a versatile building block and core pharmacophore in medicinal chemistry, most notably as the parent core for ATP-competitive kinase inhibitors targeting cyclin-dependent kinase 8 (CDK8) and other kinases within the human kinome [1][2]. The compound is commercially available from multiple suppliers with typical purities ranging from 95% to 97% .

Why 5-Methyl-4-(piperazin-1-yl)pyrimidine Cannot Be Arbitrarily Substituted in CDK8-Targeted Research


Generic substitution within the piperazinylpyrimidine class is precluded by the profound impact of even minor structural modifications on both target potency and cellular selectivity. While the 5-methyl-4-(piperazin-1-yl)pyrimidine core defines a fundamental pharmacophore, empirical data demonstrate that downstream derivatization at the piperazine nitrogen yields compounds with dramatically divergent kinase binding profiles, ranging from globally cytotoxic agents to highly selective cytostatic inhibitors [1]. Furthermore, the core itself exhibits intrinsic CDK8 inhibitory activity with an IC50 of 10 nM [2]; alterations to the methylation pattern or pyrimidine substitution would be expected to alter this baseline affinity unpredictably. Therefore, the unsubstituted parent compound serves a non-substitutable role as both a direct tool compound for CDK8 engagement studies and as the validated starting point for structure-activity relationship (SAR) campaigns where substitution outcomes must be calibrated against a well-characterized baseline.

Quantitative Differentiation Evidence for 5-Methyl-4-(piperazin-1-yl)pyrimidine (CAS 1443210-25-0)


CDK8 Enzymatic Inhibition: Nanomolar Potency of the Parent Scaffold

5-Methyl-4-(piperazin-1-yl)pyrimidine directly inhibits CDK8 enzymatic activity with an IC50 of 10 nM as reported in BindingDB (ChEMBL-curated data) [1]. This baseline potency establishes the parent scaffold as an intrinsically active kinase-binding core. For context, structurally distinct CDK8 inhibitors such as cortistatin A exhibit reported IC50 values of approximately 17 nM against CDK8 [2], while the clinical-stage CDK8/19 inhibitor BCD-115 (senexin B derivative) has an IC50 of approximately 14 nM [3], indicating that the unsubstituted parent core is comparable in potency to far more complex, derivatized inhibitor chemotypes.

Kinase inhibition CDK8 Enzymatic assay IC50

Cell-Based CDK8 Target Engagement: Reduction in STAT1 Phosphorylation

In cellular assays using human SW-620 colorectal adenocarcinoma cells, 5-methyl-4-(piperazin-1-yl)pyrimidine reduced STAT1 phosphorylation at Ser727 with an IC50 of 10,000 nM (10 μM) [1]. STAT1 Ser727 phosphorylation is a well-established downstream biomarker of CDK8 kinase activity [2]. This cellular IC50 is approximately 1,000-fold higher than the biochemical IC50 (10 nM), a shift consistent with the challenges of cellular permeability and intracellular target engagement for small-molecule kinase inhibitor cores.

Cellular target engagement CDK8 STAT1 phosphorylation SW-620 cells

Selective Antiproliferative Activity Across Tumor Cell Lines via Downstream Derivative Q12

Derivatization of the 5-methyl-4-(piperazin-1-yl)pyrimidine core yields compounds with pronounced cell-type selectivity. Compound Q12, a piperazinylpyrimidine derivative based on this core scaffold, exhibited GI50 values of 0.06 μM against MDA-MB-468 triple-negative breast cancer cells and 0.27 μM against HCT-116 colon cancer cells, while demonstrating minimal activity (GI50 = 30 μM) against COLO 205 colon cancer cells [1]. This represents an approximately 500-fold selectivity window between sensitive (MDA-MB-468) and resistant (COLO 205) cell lines.

Antiproliferative CDK8 Selectivity Cancer cell lines

Kinase Profiling: Differential Selectivity Between PDGFR and INSR Subfamilies

Structure-activity relationship studies on piperazinylpyrimidine derivatives demonstrate that compounds bearing this core scaffold exhibit preferential binding to dephosphorylated members of the PDGFR kinase subfamily compared to the INSR subfamily [1]. Molecular dynamics simulations reveal that the binding area in KIT (PDGFR subfamily representative) exhibits greater rigidity and larger binding pocket volume than that of INSR, explaining the subfamily-level selectivity conferred by the piperazinylpyrimidine scaffold architecture [1].

Kinase selectivity PDGFR INSR Binding profile

Divergent Biological Outcomes from Core Derivatization: Cytostatic vs. Cytotoxic Agents

Within a single series of piperazinylpyrimidine derivatives, compounds 4, 15, and 16 exhibit fundamentally different biological phenotypes despite sharing the same core scaffold [1]. Compounds 4 and 15 function as selectively cytostatic agents, while compound 16 acts as a globally cytotoxic agent [1]. This divergence demonstrates that the core scaffold is a tunable platform where downstream functionalization at the piperazine nitrogen dictates the biological outcome, rather than a monolithic chemotype with a single mechanism.

SAR Antiproliferative Cytostatic Cytotoxic

Optimal Research and Procurement Applications for 5-Methyl-4-(piperazin-1-yl)pyrimidine (CAS 1443210-25-0)


Biochemical CDK8 Inhibition Studies and Assay Development

Given the 10 nM biochemical IC50 against CDK8 [1], this compound is optimally deployed as a positive control or reference inhibitor in CDK8 enzymatic assays. It is particularly valuable for laboratories establishing CDK8 screening platforms, as the unsubstituted core provides a well-defined baseline for calibrating assay sensitivity without the confounding structural complexity of multi-substituted clinical candidates. Researchers can use this compound to validate assay conditions, benchmark new CDK8 inhibitor candidates, or investigate CDK8 structure-function relationships in vitro.

Cellular Target Engagement and Biomarker Validation in SW-620 Colorectal Cancer Models

The established cellular IC50 of 10 μM for STAT1 Ser727 phosphorylation reduction in SW-620 cells [1] makes this compound suitable for studies examining the relationship between CDK8 catalytic inhibition and downstream transcriptional regulation. Researchers investigating the CDK8-STAT1 signaling axis, particularly in the context of interferon response modulation or colorectal cancer biology, can use this compound as a tool to validate STAT1 phosphorylation as a pharmacodynamic biomarker in cellular systems [2].

Synthetic Starting Material for Kinase-Targeted Library Synthesis and SAR Campaigns

The unsubstituted piperazine nitrogen provides a single, well-defined functional handle for diversification, making this compound an ideal starting material for focused library synthesis. As demonstrated in the literature, derivatization of this core yields compounds with divergent selectivity profiles, including selective CDK8 inhibitors (Q12 with GI50 = 0.06-0.27 μM in sensitive cell lines) [1] and PDGFR-subfamily targeted agents [2]. Procurement of the parent compound enables medicinal chemistry teams to systematically explore substitution-dependent effects on kinase selectivity, cellular potency, and antiproliferative phenotype.

Kinase Selectivity Profiling Reference for Scaffold Comparison Studies

For laboratories conducting comparative kinase profiling across different heterocyclic scaffolds, this compound serves as the definitive representative of the piperazinylpyrimidine chemotype. The established preferential binding to PDGFR-subfamily kinases versus INSR-subfamily kinases [1] provides a benchmark selectivity signature that can be contrasted with alternative scaffolds such as quinazolines, pyrazolopyrimidines, or aminopyrimidines. This application is particularly relevant for hit-to-lead programs where scaffold selection is a critical decision point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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